3-cyano-4-hydroxy-1H-indole-7-carboxamide
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Biology and Organic Synthesis
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. ijpsjournal.comnih.gov Its unique electronic properties and the ability to participate in various chemical interactions underpin its widespread use in medicinal chemistry. nih.gov The indole nucleus is a key component of the amino acid tryptophan, and as such, is integral to the structure of many proteins and enzymes. chemijournal.com This inherent biological relevance has made indole derivatives a focal point for the development of new therapeutic agents. ijpsjournal.comnih.gov
In the realm of organic synthesis, the indole scaffold presents a versatile platform for the construction of complex molecular architectures. Numerous named reactions, such as the Fischer, Bischler, and Leimgruber-Batcho syntheses, have been developed and refined to afford substituted indoles. ijpsjournal.com The reactivity of the indole ring, particularly at the C2, C3, and N1 positions, allows for a high degree of functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities or material properties. chemijournal.com The development of greener and more efficient synthetic methodologies, including those utilizing solid acid catalysts and solvent-free conditions, continues to expand the accessibility and utility of indole-based compounds. ijpsjournal.com
Overview of Indole Carboxamide Derivatives within Academic Research Contexts
Within the broad class of indole-containing molecules, indole carboxamides have garnered significant attention in academic research. These derivatives, which feature a carboxamide group attached to the indole core, are recognized for their diverse pharmacological activities. openmedicinalchemistryjournal.com The amide bond can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net
Researchers have extensively explored the synthesis and biological evaluation of indole carboxamides, leading to the discovery of compounds with potent anti-inflammatory, analgesic, anticancer, and antimicrobial properties. openmedicinalchemistryjournal.comnih.gov For instance, indole-2-carboxamides have been investigated as novel agonists for the TRPV1 ion channel, a target for pain and inflammation, while others have shown promise as antitubercular and antiproliferative agents. researchgate.netnih.gov The position of the carboxamide group on the indole ring, as well as the nature of the substituents on both the indole and the amide nitrogen, have been shown to be critical for biological activity, a key aspect of structure-activity relationship (SAR) studies. researchgate.netnih.gov The indole-7-carboxamide scaffold, in particular, has been identified in compounds designed as kinase inhibitors. openmedicinalchemistryjournal.com
Rationale for Focused Investigation: 3-cyano-4-hydroxy-1H-indole-7-carboxamide
The focused investigation of this compound stems from the strategic combination of three key structural motifs, each with established significance in medicinal chemistry. This molecule serves as a valuable building block in the synthesis of more complex, biologically active compounds.
The indole-7-carboxamide core is a recognized scaffold in the design of kinase inhibitors, a major class of anticancer drugs. The carboxamide at the 7-position can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.
The cyano group at the 3-position is a versatile functional group in organic synthesis. It is a powerful electron-withdrawing group that can modulate the electronic properties of the indole ring. Furthermore, the cyano group can be readily converted into other functionalities, such as carboxylic acids, amides, and tetrazoles, providing a handle for further molecular elaboration. nih.gov The presence of a cyano group at the C3 position is a feature of various biologically active indole derivatives. nih.gov
The hydroxyl group at the 4-position is a key pharmacophoric element. As a hydrogen bond donor and acceptor, it can significantly influence the binding affinity and selectivity of a molecule for its biological target. 4-hydroxyindoles are found in a number of biologically active natural products and synthetic compounds.
The convergence of these three functionalities in a single molecule makes this compound a highly valuable intermediate for the construction of libraries of novel compounds for biological screening. Its investigation is driven by the potential to synthesize new chemical entities with tailored properties for specific therapeutic targets, particularly in the area of oncology and inflammatory diseases.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H7N3O2 |
| Molecular Weight | 201.18 g/mol |
| CAS Number | 1313530-11-8 |
| Appearance | Solid |
| Purity | Typically >95% (as supplied by commercial vendors) |
| Storage Temperature | 2-8 °C |
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-cyano-4-hydroxy-1H-indole-7-carboxamide |
InChI |
InChI=1S/C10H7N3O2/c11-3-5-4-13-9-6(10(12)15)1-2-7(14)8(5)9/h1-2,4,13-14H,(H2,12,15) |
InChI Key |
SIRVZMZZYKYEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1C(=O)N)C#N)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for Indole 7 Carboxamides
Retrosynthetic Analysis of 3-Cyano-4-hydroxy-1H-indole-7-carboxamide
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection involves the amide bond, leading back to a 3-cyano-4-hydroxy-1H-indole-7-carboxylic acid precursor and an ammonia (B1221849) source. This carboxylic acid is a key intermediate.
Further disconnection of the indole (B1671886) ring itself can be envisioned through various classical indole syntheses. For instance, a Fischer indole synthesis approach would involve the condensation of a suitably substituted phenylhydrazine (B124118) with a pyruvate (B1213749) derivative, followed by cyclization. Alternatively, a Reissert indole synthesis could be employed, starting from an o-nitrotoluene derivative which is condensed with diethyl oxalate (B1200264) and subsequently reduced and cyclized. A Madelung synthesis, involving the intramolecular cyclization of an N-acyl-o-toluidine, presents another possibility.
The cyano and hydroxyl groups at the C3 and C4 positions, respectively, introduce additional considerations. These functional groups could be introduced at various stages of the synthesis: either on the starting materials before indole ring formation or on the pre-formed indole nucleus. For example, the 3-cyano group can be introduced via reaction with cyanoacetic acid. nih.gov The 4-hydroxy group could originate from a methoxy-substituted precursor that is later demethylated.
Classical and Established Synthetic Approaches to Indole-7-carboxamides
Carbonyldiimidazole-Mediated Carboxamide Formation from Indole-7-carboxylic Acid Precursors
A well-established method for the formation of carboxamides from carboxylic acids involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net This reagent activates the carboxylic acid by forming a highly reactive N-acylimidazole intermediate. nih.gov This intermediate then readily undergoes nucleophilic attack by ammonia or an amine to furnish the desired carboxamide. nih.gov
The reaction is typically carried out in an anhydrous aprotic solvent. The key advantage of this method is the mild reaction conditions and the clean formation of byproducts, imidazole (B134444) and carbon dioxide, which are easily removed. researchgate.net This approach has been successfully employed in the synthesis of various indole-2-carboxamides and can be adapted for the synthesis of indole-7-carboxamides. nih.gov
Table 1: Key Features of CDI-Mediated Amidation
| Feature | Description |
| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) |
| Intermediate | N-acylimidazole |
| Nucleophile | Ammonia or primary/secondary amine |
| Byproducts | Imidazole and Carbon Dioxide |
| Advantages | Mild conditions, clean reaction, easy purification |
Multi-component Reaction Strategies for Indole Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgrsc.org Several MCRs have been developed for the synthesis of functionalized indole derivatives. arkat-usa.orgnih.gov
One notable example is the Ugi reaction, which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org By employing an indole-N-carboxylic acid, this reaction can provide access to indole carboxamide derivatives. acs.org The process is known for its high atom economy and the ability to generate a diverse range of products from readily available starting materials. acs.org
Other MCRs that can be utilized for indole synthesis include the Mannich reaction and various cycloaddition strategies. arkat-usa.org These reactions often provide rapid access to complex indole scaffolds that can be further elaborated to the desired indole-7-carboxamide. rsc.org
Advanced and Catalytic Synthetic Strategies for Indole-7-carboxamides
Ruthenium(II)-Catalyzed Chemo- and Regioselective Oxidative C-H Alkenylation of Indole-7-carboxamides
Recent advancements in organometallic catalysis have provided novel methods for the functionalization of indole scaffolds. Ruthenium(II) catalysis has proven particularly effective for the chemo- and regioselective C-H activation and subsequent functionalization of indole derivatives. nih.govnih.gov
Specifically, a method for the highly chemo- and regioselective C6 alkenylation of indole-7-carboxamides has been developed using an inexpensive Ru(II) catalyst. nih.gov This reaction proceeds via a chelation-assisted C-H bond activation, where the amide group at the C7 position directs the catalyst to the C6 position of the indole ring. nih.govacs.org This allows for the direct formation of C-C bonds at a typically less reactive position of the indole nucleus. nih.govnih.gov The reaction is tolerant of a wide range of electronically diverse indole-7-carboxamides and alkenes. nih.gov
Table 2: Ruthenium(II)-Catalyzed C6 Alkenylation of Indole-7-carboxamides
| Parameter | Details | Reference |
| Catalyst | Ruthenium(II) complex | nih.gov |
| Directing Group | 7-Carboxamide | nih.gov |
| Position of Alkenylation | C6 | nih.gov |
| Mechanism | Chelation-assisted C-H activation | nih.gov |
| Scope | Broad for both indole and alkene | nih.gov |
Examination of Regioselectivity via Deuterium (B1214612) Incorporation Studies
To elucidate the mechanism and confirm the regioselectivity of the ruthenium-catalyzed C-H alkenylation, deuterium incorporation studies have been conducted. nih.gov These experiments involve running the reaction in the presence of a deuterium source, such as deuterated water or a deuterated solvent. nih.gov
In the context of the Ru(II)-catalyzed alkenylation of indole-7-carboxamides, deuterium incorporation experiments have provided strong evidence for the proposed C-H activation mechanism. nih.gov By analyzing the isotopic distribution in the product and starting material, researchers can determine which C-H bonds are reversibly cleaved during the catalytic cycle. nih.gov For the C6 alkenylation of indole-7-carboxamides, these studies, along with intermolecular competition experiments, have substantiated the observed regioselectivity. nih.gov
Analysis of Reaction Intermediates for Mechanistic Elucidation via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a pivotal analytical tool for elucidating the complex reaction mechanisms involved in the synthesis of indole derivatives. By accurately determining the mass-to-charge ratio of ions, HRMS allows for the identification of transient intermediates, which provides a deeper understanding of the reaction pathway. rsc.orgresearchgate.netacs.org
In the context of indole synthesis, HRMS has been instrumental in characterizing the fragmentation patterns of various indole derivatives. nih.gov For instance, in the ruthenium-catalyzed C–H functionalization of indoles, HRMS was used to detect a key intermediate, providing evidence for the proposed catalytic cycle. rsc.org Isotope labeling experiments, where atoms in the starting materials are replaced with heavier isotopes (e.g., ¹⁸O), are often coupled with HRMS analysis. This technique helps to trace the origin of atoms in the final product and intermediates, as demonstrated in the gold(I)-catalyzed cascade cyclization for the synthesis of spirocyclic indolin-3-ones, where the oxygen atom in the hydroxyl group was confirmed to originate from water. acs.org
Furthermore, electrospray ionization tandem mass spectrometry (ESI-MSn) has been employed to analyze the fragmentation pathways of indole derivatives, revealing complex gas-phase rearrangements in addition to simple bond cleavages. nih.gov This detailed structural information is crucial for confirming the identity of synthesized compounds and for understanding their stability and reactivity.
Directed C-H Bond Activation Strategies for Indole Functionalization
Directing groups play a crucial role in overcoming the challenge of site-selective functionalization of the indole ring, particularly at the less reactive C4 to C7 positions of the benzene (B151609) core. chim.itnih.govacs.org These groups are temporarily installed on the indole nitrogen or another position to direct a metal catalyst to a specific C-H bond, facilitating its activation and subsequent functionalization.
Ruthenium-based catalysts have shown significant utility in directed C-H activation for the synthesis of various indole derivatives. mdpi.com For example, a carbamoyl (B1232498) group at the N1 position can direct ruthenium to functionalize the C2 or C7 position of the indole. rsc.orgrsc.org Specifically, a [Ru(p-cymene)Cl₂]₂ catalyst, in the presence of Cu(OAc)₂ and AgSbF₆, catalyzes the reaction of 1-carbamoylindoles with 7-azabenzonorbornadienes to produce 2-substituted indoles. rsc.orgrsc.org Under the same conditions, 1-carbamoylindolines yield 7-substituted products. rsc.orgrsc.org
Other directing groups and catalytic systems have also been developed. For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govacs.org The installation of a N-P(O)tBu₂ group at the nitrogen atom has been shown to direct C7 and C6 arylation using palladium and copper catalysts, respectively. nih.govacs.org These strategies provide efficient and selective methods for synthesizing a wide array of substituted indoles that would be difficult to access through classical methods. chim.it
Table 1: Examples of Directed C-H Functionalization of Indoles
| Directing Group | Catalyst System | Position Functionalized |
| N-Carbamoyl | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ / AgSbF₆ | C2 (Indoles), C7 (Indolines) rsc.orgrsc.org |
| C3-Pivaloyl | Palladium or Copper Catalyst | C4, C5 nih.govacs.org |
| N-P(O)tBu₂ | Palladium Catalyst | C7 nih.govacs.org |
| N-P(O)tBu₂ | Copper Catalyst | C6 nih.govacs.org |
Green Chemistry Principles in Indole Carboxamide Synthesis
The application of green chemistry principles to the synthesis of indole carboxamides aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods. researchgate.net
Water is an attractive solvent for organic synthesis due to its low cost, non-flammability, and environmental benignity. In the synthesis of indole derivatives, water has been successfully used as a solvent or co-solvent. For example, in the Ugi hydantoin (B18101) reaction for synthesizing spiro[cyclohexane-1,3'-indole] derivatives, a mixture of methanol (B129727) and water (1:1, v/v) was found to be the optimal solvent system, providing a high yield of 94%. rsc.org The use of water as a nucleophile has also been reported in the construction of indolin-3-ones. acs.org Furthermore, ruthenium-catalyzed electrochemical dehydrogenative annulation of aniline (B41778) derivatives and alkynes can be performed in an aqueous solution, offering an operationally convenient and air-insensitive process. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.comrsc.org The synthesis of various indole derivatives has been significantly improved using microwave irradiation.
For instance, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce 2-methyl-1H-indole-3-carboxylate derivatives was optimized using microwave heating, resulting in excellent yields and high regioselectivity in significantly shorter reaction times compared to oil bath heating. mdpi.com In one case, a reaction that took 12 hours under conventional heating was completed in 3 hours with a higher yield under microwave irradiation. mdpi.com Similarly, the synthesis of Schiff bases of indole derivatives was achieved in 4–10 minutes with yields of 72–83% using microwaves, whereas conventional heating required 2 hours and gave lower yields of 53–63%. researchgate.net An improved procedure for synthesizing indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate has also been developed using controlled microwave irradiation in an ionic liquid, highlighting the efficiency of this green chemistry approach. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives
| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Pd-catalyzed synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 12 h, 89% | 3 h, 94% | mdpi.com |
| Synthesis of Schiff bases of indole derivatives | 2 h, 53-63% | 4-10 min, 72-83% | researchgate.net |
Derivatization and Functionalization Strategies of the Indole-7-carboxamide Scaffold
Once the core indole-7-carboxamide scaffold is synthesized, further modifications can be made to explore structure-activity relationships and develop new compounds with desired properties.
Modification of the Carboxamide Moiety
The carboxamide group at the C7 position is a key functional handle for derivatization. Standard amide coupling reactions are commonly employed to introduce a wide variety of substituents. These reactions typically involve activating the corresponding indole-7-carboxylic acid, often with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt), followed by reaction with a primary or secondary amine. nih.govnih.gov This approach allows for the systematic modification of the R group on the carboxamide nitrogen, enabling the exploration of how different substituents impact the biological activity or physical properties of the molecule. nih.govnih.govnih.gov
For example, in the synthesis of indole-2-carboxamides, a variety of commercially available bulky aliphatic and aromatic amines have been coupled to the indole-2-carboxylic acid to generate a library of compounds for antimycobacterial activity screening. nih.gov This strategy of modifying the carboxamide moiety has been crucial in identifying potent inhibitors of various biological targets. nih.gov
Introduction and Manipulation of Cyano and Hydroxy Groups at Specific Positions
The synthesis of this compound requires the precise introduction and potential manipulation of three distinct functional groups. A plausible synthetic strategy would involve a multi-step sequence, likely beginning with a pre-functionalized indole precursor.
A potential synthetic route could commence with a Fischer indole synthesis , a robust and classical method for indole formation. rsc.orgorganic-chemistry.org Starting with a suitably substituted phenylhydrazine, such as (2-methoxy-5-methylphenyl)hydrazine, and reacting it with an appropriate carbonyl compound like pyruvic acid would yield a 4-methoxy-7-methyl-1H-indole-2-carboxylic acid. The carboxylic acid at the 2-position could then be removed via decarboxylation.
Introduction of the Cyano Group at C3:
The C3 position of the indole ring is the most nucleophilic and therefore the most common site for electrophilic substitution. chemicalbook.com With the 4- and 7-positions already substituted, the introduction of a cyano group at C3 can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction to introduce a formyl group at C3, which can then be converted to a cyano group. Alternatively, direct cyanation of the indole ring can be accomplished using reagents like N-cyanosuccinimide (NCS) or other electrophilic cyanating agents. The presence of the methoxy (B1213986) group at C4 would further activate the ring towards electrophilic substitution.
Functionalization of the C7-Methyl Group:
The conversion of the 7-methyl group to a 7-carboxamide is a critical transformation. This can be achieved through a two-step process:
Oxidation of the methyl group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) under appropriate conditions.
Amidation of the carboxylic acid: The resulting indole-7-carboxylic acid can then be converted to the corresponding carboxamide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amide coupling reagents such as HATU or HOBt/EDC can be employed.
Introduction of the Hydroxy Group at C4:
The final step in this proposed synthesis would be the deprotection of the 4-methoxy group to reveal the 4-hydroxy functionality. This ether cleavage is commonly performed using strong Lewis acids such as boron tribromide (BBr3) or hydrobromic acid (HBr).
An alternative to starting with a methoxy-substituted precursor would be to introduce the hydroxyl group directly. However, the free hydroxyl group can interfere with many of the reaction conditions required for the other transformations, often necessitating the use of a protecting group strategy.
Below is a table summarizing a potential synthetic approach:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Fischer Indole Synthesis | (2-methoxy-5-methylphenyl)hydrazine, Pyruvic acid, Acid catalyst (e.g., H2SO4) | 4-Methoxy-7-methyl-1H-indole-2-carboxylic acid |
| 2 | Decarboxylation | Heat | 4-Methoxy-7-methyl-1H-indole |
| 3 | C3-Formylation (Vilsmeier-Haack) | POCl3, DMF | 4-Methoxy-7-methyl-1H-indole-3-carbaldehyde |
| 4 | Conversion to Cyano Group | Hydroxylamine hydrochloride, followed by dehydration | 4-Methoxy-7-methyl-1H-indole-3-carbonitrile |
| 5 | Oxidation of C7-Methyl | KMnO4 or K2Cr2O7 | 3-Cyano-4-methoxy-1H-indole-7-carboxylic acid |
| 6 | Amidation | 1. SOCl2 or (COCl)2 2. NH3 | 3-Cyano-4-methoxy-1H-indole-7-carboxamide |
| 7 | Demethylation | BBr3 or HBr | This compound |
Interactive Data Table: Key Intermediates and Their Properties
Below is a hypothetical data table for the key intermediates in the proposed synthesis. The data is illustrative and would need to be confirmed by experimental results.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Key Spectroscopic Data (Predicted) |
| 4-Methoxy-7-methyl-1H-indole | C10H11NO | 161.20 | 85-90 | ¹H NMR: Signals for aromatic protons, N-H proton, methoxy, and methyl groups. |
| 4-Methoxy-7-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | 189.21 | 150-155 | ¹H NMR: Aldehyde proton signal (~10 ppm), loss of C3-H signal. IR: C=O stretch (~1680 cm⁻¹). |
| 3-Cyano-4-methoxy-1H-indole-7-carboxylic acid | C11H8N2O3 | 216.19 | 220-225 (decomposes) | IR: C≡N stretch (~2220 cm⁻¹), C=O stretch (~1700 cm⁻¹), O-H stretch. |
| This compound | C10H7N3O2 | 201.18 | >250 | ¹H NMR: Signals for aromatic protons, N-H protons (indole and amide), and O-H proton. IR: C≡N, C=O, N-H, and O-H stretches. |
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-cyano-4-hydroxy-1H-indole-7-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the indole (B1671886) ring, the N-H proton of the indole, the O-H proton of the hydroxyl group, and the N-H₂ protons of the carboxamide group. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing nature of the adjacent functional groups.
Based on the analysis of similar indole compounds, the expected proton signals can be predicted. For instance, the aromatic protons on the benzene (B151609) portion of the indole ring would likely appear in the range of δ 6.5-8.0 ppm. The proton at position 2 of the indole ring would be expected to be a singlet in a higher frequency region. The protons of the carboxamide and hydroxyl groups are exchangeable and may appear as broad singlets.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.0 - 8.5 | s |
| H-5 | 7.0 - 7.5 | d |
| H-6 | 6.8 - 7.2 | d |
| NH (indole) | 11.0 - 12.0 | br s |
| OH (hydroxyl) | 9.0 - 10.0 | br s |
Note: Predicted values are based on general indole chemistry and data for analogous compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these carbons are indicative of their hybridization and chemical environment.
The spectrum would show signals for the eight carbons of the indole core, the carbon of the cyano group, and the carbonyl carbon of the carboxamide. The quaternary carbons, such as those at positions 3, 4, 7, 3a, and 7a, would typically show weaker signals compared to the carbons bearing protons. The carbonyl carbon of the carboxamide would appear at a characteristically downfield shift (δ 160-170 ppm), while the cyano carbon would be found in the δ 115-125 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 125 - 135 |
| C-3 | 95 - 105 |
| C-3a | 120 - 130 |
| C-4 | 145 - 155 |
| C-5 | 110 - 120 |
| C-6 | 115 - 125 |
| C-7 | 110 - 120 |
| C-7a | 130 - 140 |
| C=O (carboxamide) | 160 - 170 |
Note: Predicted values are based on general indole chemistry and data for analogous compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for C-2, C-5, and C-6 by correlating them with their respective attached protons (H-2, H-5, and H-6).
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is invaluable for connecting the different fragments of the molecule. For example, correlations from the H-2 proton to C-3, C-3a, and C-7a would help to confirm the indole ring structure. Correlations from the aromatic protons H-5 and H-6 to the surrounding quaternary carbons would solidify the substitution pattern. Importantly, correlations from the amide protons to the carbonyl carbon (C=O) and the C-7 and C-7a carbons would confirm the position of the carboxamide group.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The FT-IR spectrum provides a "fingerprint" of the functional groups present in the molecule.
For this compound, characteristic absorption bands would be expected:
O-H and N-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ would correspond to the stretching vibrations of the O-H group and the N-H groups of the indole and carboxamide.
C≡N Stretching: A sharp, medium-intensity band around 2230-2210 cm⁻¹ is a clear indicator of the cyano group.
C=O Stretching: A strong absorption band in the range of 1680-1640 cm⁻¹ would be attributed to the carbonyl group of the primary amide.
C=C Stretching: Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
C-O Stretching: The stretching vibration of the phenolic C-O bond would be observed around 1260-1180 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |
| N-H (indole, carboxamide) | Stretching | 3500 - 3200 (broad) |
| C≡N (cyano) | Stretching | 2230 - 2210 (sharp) |
| C=O (carboxamide) | Stretching | 1680 - 1640 (strong) |
| C=C (aromatic) | Stretching | 1600 - 1450 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, medium-sized molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This allows for the direct determination of the molecular weight.
The molecular formula for this compound is C₁₀H₇N₃O₂. Its calculated monoisotopic mass is approximately 201.054 Da. In ESI-MS positive ion mode, a prominent peak would be expected at m/z 202.062, corresponding to the [M+H]⁺ ion. In negative ion mode, a peak at m/z 200.046, corresponding to the [M-H]⁻ ion, would be observed.
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different atomic compositions. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion ([M+H]⁺ or [M-H]⁻) is selected and fragmented to produce a characteristic pattern of daughter ions, which can help to confirm the connectivity of the atoms.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₇N₃O₂, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark against which the experimentally determined mass is compared.
Table 1: Theoretical Isotopic Mass Distribution for C₁₀H₇N₃O₂
| Isotope | Mass (Da) | Abundance (%) |
| ¹²C₁₀¹H₇¹⁴N₃¹⁶O₂ | 201.05383 | 100.00 |
| ¹³C¹²C₉¹H₇¹⁴N₃¹⁶O₂ | 202.05718 | 10.82 |
| ¹²C₁₀¹H₆²H¹⁴N₃¹⁶O₂ | 202.05912 | 0.11 |
| ¹²C₁₀¹H₇¹⁵N¹⁴N₂¹⁶O₂ | 202.05088 | 1.11 |
| ¹²C₁₀¹H₇¹⁴N₃¹⁷O¹⁶O | 202.05819 | 0.08 |
Note: Data is illustrative and based on theoretical calculations.
In a typical HRMS experiment, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. The analyzer measures the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision, typically within a few parts per million (ppm). The close correlation between the measured exact mass and the calculated value for C₁₀H₇N₃O₂ provides definitive evidence for the elemental composition of this compound, distinguishing it from other potential isobaric compounds.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for the analysis of a wide range of molecules, including those that may be prone to fragmentation with other ionization methods. In a MALDI-MS experiment, the analyte, this compound, is co-crystallized with a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), on a target plate. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase in an ionized state.
The choice of matrix is crucial and is often selected based on the analyte's properties. For an indole derivative like this compound, CHCA is often a suitable choice due to its strong absorption at the laser wavelength (typically 337 nm from a nitrogen laser) and its ability to protonate the analyte efficiently.
Table 2: Common Matrices for MALDI-MS Analysis of Small Molecules
| Matrix | Abbreviation | Typical Laser Wavelength (nm) | Primary Applications |
| α-Cyano-4-hydroxycinnamic acid | CHCA | 337, 355 | Peptides, small proteins, nucleotides, small molecules |
| Sinapinic acid | SA | 337, 355 | Proteins >10,000 Da |
| 2,5-Dihydroxybenzoic acid | DHB | 337, 355 | Peptides, proteins, glycoproteins, carbohydrates |
The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The technique is valuable for rapid screening and molecular weight determination. While generally providing lower resolution than HRMS, MALDI-TOF (Time-of-Flight) analyzers are commonly used and can provide sufficient accuracy for initial characterization.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While mass spectrometry techniques confirm the molecular formula and weight, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a compound in its crystalline solid state. This powerful technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.
Successful X-ray crystallographic analysis hinges on the ability to grow a high-quality single crystal of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer, and a complete dataset of diffraction intensities is collected. Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the positions of the individual atoms can be determined.
The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Note: This table presents a hypothetical set of crystallographic parameters for illustrative purposes. Actual experimental data would be required for accurate values.
The conformational analysis derived from the crystal structure would detail the planarity of the indole ring system and the orientation of the cyano and carboxamide substituents. This detailed structural information is crucial for structure-activity relationship (SAR) studies and for designing derivatives with tailored properties.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of chemical compounds. These methods provide insights into the electronic structure, reactivity, and other physicochemical characteristics that are crucial for understanding the behavior of molecules.
Analysis of Electronic Structure (HOMO-LUMO energy gaps)
The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. Theoretical calculations, often performed using DFT methods like B3LYP with a basis set such as 6-31G(d), can predict these energy gaps. researchgate.net For indole (B1671886) derivatives, these calculations help in understanding their potential for various applications, including in organic electronics where a low HOMO energy level can be advantageous for hole injection and transport, contributing to long-term stability. researchgate.net
| Parameter | Significance |
| HOMO Energy | Indicates the electron-donating ability of a molecule. |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In studies of indole-7-carboxamides, MEP analysis has been used to identify key features for biological activity. For instance, in the context of anti-HIV agents, the most negative and most positive potentials on the molecule were identified as important descriptors in Quantitative Structure-Activity Relationship (QSAR) models. farmaciajournal.comfarmaciajournal.com This suggests that the electrostatic interactions governed by these potential extremes play a significant role in the compound's mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole-7-carboxamides
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. researchgate.net
2D and 3D QSAR Model Development and Validation
Both 2D and 3D QSAR models have been developed for indole-7-carboxamides to explore their potential as anti-HIV agents. farmaciajournal.comfarmaciajournal.com
2D QSAR: These models use descriptors that are calculated from the 2D representation of the molecule. For a series of 39 indole-7-carboxamide derivatives, 2D QSAR models were developed using Multiple Linear Regression (MLR) and Partial Least Squares (PLS) methods. farmaciajournal.com The statistical significance of these models was confirmed through internal and external validation procedures. farmaciajournal.com
3D QSAR: These models consider the three-dimensional structure of the molecules and their alignment in space. For the same series of indole-7-carboxamides, 3D QSAR studies were also performed. farmaciajournal.comfarmaciajournal.com These studies require the alignment of the dataset of molecules onto a suitable template, which is often the most active compound in the series. farmaciajournal.com
The validation of QSAR models is a critical step to ensure their predictive power. Statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r-squared (pred_r²) are used to assess the quality of the models. farmaciajournal.com
| QSAR Model Type | Descriptors Used | Key Findings for Indole-7-carboxamides |
| 2D QSAR | Physicochemical, topological, and electronic descriptors. farmaciajournal.com | Dipole moment and electrostatic potential were identified as important for anti-HIV activity. farmaciajournal.comfarmaciajournal.com |
| 3D QSAR | Steric and electrostatic field descriptors. farmaciajournal.com | The presence of specific steric and electrostatic fields significantly affects anti-HIV activity. farmaciajournal.comfarmaciajournal.com |
Identification of Physicochemical, Steric, Electrostatic, and Hydrophobic Descriptors Influencing Activity
QSAR studies on indole-7-carboxamides have successfully identified several key descriptors that influence their biological activity. These descriptors can be broadly categorized as:
Physicochemical Descriptors: The 2D QSAR study on anti-HIV indole-7-carboxamides highlighted the importance of a descriptor related to the count of carbon atoms separated from a sulfur atom by a specific bond distance. farmaciajournal.com
Electrostatic Descriptors: Both 2D and 3D QSAR models emphasized the significance of electrostatic properties. In the 2D model, the most positive and most negative potential on the molecule were crucial descriptors, along with the dipole moment. farmaciajournal.comfarmaciajournal.com The 3D QSAR study further confirmed that electrostatic field descriptors significantly impact the anti-HIV activity of these compounds. farmaciajournal.comfarmaciajournal.com
Steric Descriptors: The 3D QSAR analysis revealed that steric field descriptors play a vital role in the anti-HIV potential of indole-7-carboxamides. farmaciajournal.comfarmaciajournal.com This suggests that the size and shape of the substituents on the indole ring are critical for optimal interaction with the biological target.
Hydrophobic Descriptors: While not explicitly detailed in the provided search results for 3-cyano-4-hydroxy-1H-indole-7-carboxamide, QSAR studies on related indole derivatives often include hydrophobic parameters, as they are crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. Docking predicts the preferred orientation of a ligand when bound to a target, while MD simulations provide insights into the stability and dynamics of the ligand-protein complex over time.
For a compound like this compound, these simulations are critical for hypothesizing its mechanism of action. For instance, computational strategies can predict the binding affinity of this compound in enzyme inhibition studies. Software such as AutoDock Vina is commonly used for molecular docking to model interactions with target enzymes, and GROMACS or AMBER can be used for MD simulations to analyze the stability of the resulting complexes over trajectories often exceeding 100 nanoseconds.
The prediction of binding modes details the specific interactions that stabilize the ligand within the target's binding site. The functional groups on this compound—the cyano, hydroxyl, and carboxamide moieties—are key determinants of its binding specificity.
Hydrogen Bonds: The hydroxyl (-OH) and carboxamide (-CONH2) groups are potent hydrogen bond donors and acceptors. In studies of similar molecules, the amide moiety is often observed forming stabilizing hydrogen bonds with amino acid residues in the catalytic triad (B1167595) of an enzyme's active site. acs.org For example, the amide oxygen might accept a hydrogen bond from residues like Tyrosine, while the amide NH can donate a hydrogen bond to residues like Aspartate. acs.org
π-Interactions: The indole ring system can participate in π-π stacking or cation-π interactions with aromatic residues such as Phenylalanine, Tyrosine, or Histidine within the binding pocket. acs.org
Hydrophobic Interactions: The indole ring also provides a hydrophobic surface that can interact favorably with nonpolar pockets in a protein target. acs.org
These predicted interactions provide a structural hypothesis for the compound's biological activity.
| Interaction Type | Potential Interacting Residues | Involved Functional Group of the Compound |
| Hydrogen Bond Donor | Aspartate, Glutamate | Amide (-NH2), Hydroxyl (-OH) |
| Hydrogen Bond Acceptor | Tyrosine, Serine, Threonine | Amide (C=O), Hydroxyl (-OH), Cyano (-C≡N) |
| π-π Stacking | Phenylalanine, Tyrosine, Histidine | Indole Ring |
| Cation-π Interaction | Lysine, Arginine | Indole Ring |
| van der Waals | Leucine, Valine, Isoleucine | Indole Ring |
The binding of a ligand to a protein is often not a rigid lock-and-key process but a dynamic one that can induce conformational changes in both the ligand and the protein, a concept known as "induced fit." MD simulations are particularly useful for observing these changes. Upon binding of this compound, the simulation might reveal subtle shifts in the protein's backbone or side-chain orientations to better accommodate the ligand. Conversely, the ligand itself may adopt a specific, lower-energy conformation within the binding site that differs from its preferred conformation in solution. These conformational adjustments are often crucial for achieving high-affinity binding and biological efficacy.
Mechanistic Computational Studies (e.g., reaction pathways, transition states)
Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to study the chemical reactivity of this compound. These studies can elucidate potential metabolic pathways or predict the outcomes of synthetic reactions. By calculating the energy of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed.
For example, DFT calculations can predict the electron distribution across the indole ring system. The electron-withdrawing nature of the cyano group at the C3 position and the carboxamide at the C7 position significantly influences the ring's reactivity towards electrophilic or nucleophilic attack. These computational predictions of charge distribution and regioselectivity are invaluable for designing synthetic routes or understanding how the molecule might be metabolized by enzymes like cytochrome P450.
Tautomerism Studies and Energetic Preferences
Tautomers are structural isomers of chemical compounds that readily interconvert. The 4-hydroxy-indole scaffold of the title compound suggests the possibility of keto-enol tautomerism. The molecule can exist in the 4-hydroxy (enol) form or a corresponding 4-keto (keto) form.
Computational chemistry can predict the relative stability and energetic preferences of these different tautomers. The stability can be highly dependent on the environment, such as the solvent or whether the molecule is in the gas phase or a crystal lattice. Studies on similar hydroxy-substituted heterocyclic compounds have shown that the keto-form can be favored in the crystal state and in polar solutions. researchgate.net The pH of the environment can also significantly influence the tautomeric equilibrium. For instance, in related compounds, tautomerism and racemization were found to be lowest at acidic pH (4-5) and catalyzed under neutral or basic conditions (pH > 7). nih.gov DFT calculations can quantify the energy difference between the tautomers, providing insight into which form is likely to predominate under physiological conditions and thus be the biologically active species.
| Tautomeric Form | Key Structural Feature | Predicted Relative Stability (in polar solvent) |
| 4-Hydroxy (Enol) | Aromatic indole ring with -OH at C4 | Potentially less stable |
| 4-Keto | Non-aromatic pyrrole (B145914) ring, C=O at C4 | Potentially more stable researchgate.net |
Investigations into Molecular Targets and in Vitro Biological Activity
Exploration of Protein Target Modulation by Indole (B1671886) Carboxamide Derivatives
Indole carboxamide derivatives have demonstrated the ability to interact with and modulate the function of a diverse range of protein targets, leading to various biological effects.
Kinase Inhibition Studies
Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Indole and its derivatives have been investigated as kinase inhibitors. google.comchemrxiv.orgchemrxiv.orgsemanticscholar.org
Bruton's Tyrosine Kinase (Btk) and Tec Family Kinases: Bruton's tyrosine kinase (Btk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of B-cell receptor signaling. chemrxiv.org Its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. chemrxiv.org Novel oxindole (B195798) derivatives have been designed and evaluated as Btk inhibitors. chemrxiv.orgsemanticscholar.org Some of these compounds have shown selective cytotoxicity against B-cell lymphoma cells. semanticscholar.org For instance, certain 5-substituted oxindole derivatives demonstrated antiproliferative and cytotoxic effects in RAMOS cells, a human Burkitt's lymphoma cell line, with IC50 values in the low sub-micromolar range. chemrxiv.org One promising oxindole derivative, 9h , was found to selectively inhibit the phosphorylation of Btk at Tyr223 without affecting upstream proteins in the B-cell receptor signaling pathway. semanticscholar.org Similarly, oxindole sulfonamide derivatives have been synthesized and identified as promising Btk inhibitors, with compounds like PID-4 showing selective inhibition of Burkitt's lymphoma RAMOS cells. chemrxiv.org
IGF-1R: While the provided search results focus heavily on Btk, the broader context of indole derivatives as kinase inhibitors suggests potential activity against other kinases like Insulin-like Growth Factor 1 Receptor (IGF-1R), although specific studies on 3-cyano-4-hydroxy-1H-indole-7-carboxamide targeting IGF-1R were not prominent in the provided results.
Modulation of Ion Channels
Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing vital roles in various physiological processes.
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in pain perception, temperature sensing, and inflammation. nih.govnih.govmdpi.commdpi.comfrontiersin.org Its modulation by natural and synthetic compounds has been explored for therapeutic purposes. mdpi.com While direct studies on this compound are not detailed, the indole scaffold is present in molecules that modulate TRPV1. For instance, some natural compounds containing different chemical moieties have been shown to interact with and modulate TRPV1 channels. mdpi.com The activation of TRPV1 by agonists like capsaicin leads to an initial excitation followed by a desensitization phase, which is a mechanism for inducing analgesia. nih.gov
Transmembrane H+/Cl- transport: The mycobacterial membrane protein MmpL3, a member of the resistance-nodulation-division (RND) superfamily, functions as a proton-drug antiporter. nih.gov The activity of MmpL3 inhibitors can be mimicked by protonophores like CCCP, which dissipate the proton motive force (PMF) across the mycobacterial membrane by disrupting both the membrane potential (Δψ) and the transmembrane proton gradient (ΔpH). nih.gov This suggests that some indole carboxamides may indirectly affect transmembrane proton transport by targeting MmpL3.
Mycobacterial Transporter Protein (MmpL3) Inhibition
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the MmpL3 transporter for the export of mycolic acids, essential components of its cell wall. nih.govnih.gov This makes MmpL3 a promising target for the development of new anti-tuberculosis drugs. nih.govtandfonline.comrsc.orgnih.gov A series of indole-2-carboxamides have been identified as potent inhibitors of MmpL3. nih.govtandfonline.comrsc.orgnih.govacs.orgjohnshopkins.edu These compounds exhibit significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govacs.org For example, the indole-2-carboxamide derivative 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide) has demonstrated excellent in vitro activity and in vivo efficacy in a mouse model of tuberculosis. nih.govacs.orgjohnshopkins.edu These inhibitors are believed to act by preventing the translocation of trehalose (B1683222) monomycolate (TMM) to the outer membrane of the mycobacteria. nih.govnih.gov
Antimicrobial Activity Evaluation in Cellular Models
The antimicrobial properties of indole carboxamide derivatives have been evaluated against a range of pathogens. arkat-usa.orgnih.govresearchgate.netzenodo.orgnih.gov
Several studies have reported the synthesis and antimicrobial screening of new indole-2-carboxamide derivatives. researchgate.netzenodo.org While some studies showed that certain carboxylic acid and ester derivatives of indole had weak to no significant antibacterial or antifungal activity compared to standard drugs, researchgate.netzenodo.org others have identified potent antimicrobial agents. For instance, α,ω-di(indole-3-carboxamido)polyamine derivatives have been investigated, with some analogues exhibiting significant activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans. nih.gov The 5-bromo-substituted indole analogue 13b was particularly notable for its broad-spectrum activity and its ability to potentiate the action of doxycycline (B596269) against Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial membrane. nih.gov
Anti-Human Immunodeficiency Virus (HIV) Activity and Associated Molecular Pathways
Indole derivatives have been extensively investigated for their potential as anti-HIV agents, targeting various stages of the viral life cycle. nih.govnih.govrsc.orgnih.govnih.govfarmaciajournal.comnih.govnih.govfarmaciajournal.comscienceopen.comnih.govgoogle.com
One key target for these compounds is the HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome. rsc.orgnih.govnih.gov Indole-2-carboxylic acid derivatives have been designed and synthesized as HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.govnih.gov These compounds are thought to chelate with the two Mg2+ ions within the active site of the integrase. rsc.orgnih.govnih.gov Optimization of these derivatives has led to compounds with significantly improved inhibitory effects. nih.gov
Another approach involves the inhibition of HIV-1 entry into host cells. Indole-containing compounds have been developed to target the transmembrane glycoprotein (B1211001) gp41, disrupting the formation of the six-helix bundle required for viral fusion. nih.govscienceopen.com Bisindole compounds have shown submicromolar activity against both cell-cell and virus-cell fusion. nih.gov
Furthermore, indole-7-carboxamides have been identified as potent HIV-1 attachment inhibitors. nih.gov These compounds have shown picomolar potency in cell-based assays. nih.gov Additionally, 3-oxindole derivatives have been found to inhibit HIV-1 infection by targeting Tat-mediated viral transcription. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Interaction and Biological Effect
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. Numerous SAR studies have been conducted on indole carboxamide derivatives to understand the key structural features required for their biological activities. nih.govfarmaciajournal.comnih.govscienceopen.comresearchgate.netacs.org
For Anti-HIV Activity: In the context of HIV-1 integrase inhibitors, SAR studies on indole-2-carboxylic acid derivatives have revealed that substitutions at the C3 and C6 positions of the indole core can significantly impact activity. nih.gov For instance, introducing a halogenated benzene (B151609) ring at C6 and a long branch at C3 was shown to increase the inhibitory activity against HIV-1 integrase. nih.gov For HIV-1 fusion inhibitors targeting gp41, SAR studies on bisindole compounds have highlighted the importance of shape, contact surface area, and amphipathic properties for biological activity. nih.govscienceopen.com QSAR studies on indole-7-carboxamides have indicated the importance of descriptors like dipole moment and the presence of electrostatic and steric fields for their anti-HIV activity. farmaciajournal.comfarmaciajournal.com
For Antimicrobial Activity: SAR studies of indole-2-carboxamides as MmpL3 inhibitors have shown that the nature of the substituent on the carboxamide nitrogen is critical for activity. acs.org For example, bulky, lipophilic groups like adamantyl and norbornyl substituents have been explored, with their lipophilicity playing a significant role in potency. acs.org Halogen substitutions on the indole ring, such as at the 4 and 6 positions, have also been shown to enhance antitubercular activity. acs.org For indole derivatives with general antimicrobial activity, SAR studies have suggested that halogen substitutions on the indole ring can lead to excellent inhibition of bacterial growth. nih.gov
For Anti-inflammatory Activity: In a study of indole-2-carboxamide derivatives as anti-inflammatory agents, preliminary SAR analysis was conducted, although specific details are not provided in the abstracts. acs.org
Interactive Data Tables
Table 1: Selected Indole Carboxamide Derivatives and their Biological Activities
| Compound | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Indole-2-carboxamide 26 | MmpL3 (Antitubercular) | Excellent activity against drug-sensitive, MDR, and XDR M. tuberculosis. | nih.govacs.orgjohnshopkins.edu |
| Oxindole derivative 9h | Btk (Anticancer) | Selectively inhibits Btk phosphorylation at Tyr223. | semanticscholar.org |
| PID-4 | Btk (Anticancer) | Selective inhibition of Burkitt's lymphoma RAMOS cells. | chemrxiv.org |
| Indole-3-carboxamide 13b | Antimicrobial/Antibiotic Potentiator | Broad-spectrum activity and enhances doxycycline action. | nih.gov |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | Markedly inhibits integrase with an IC50 of 3.11 μM. | rsc.orgnih.gov |
| Bisindole 6j | HIV-1 Fusion (gp41) | Potent inhibitor of cell-cell and virus-cell fusion (EC50 = 200 nM). | nih.govscienceopen.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide |
| 9h (oxindole derivative) |
| PID-4 (oxindole sulfonamide derivative) |
| 13b (5-bromo-indole-3-carboxamide-PA3-6-3) |
| 17a (indole-2-carboxylic acid derivative) |
| 6j (bisindole) |
| Capsaicin |
| Doxycycline |
| CCCP (carbonyl cyanide m-chlorophenyl hydrazone) |
Elucidation of Positional and Substituent Effects on Biological Response
The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents on the indole ring. nih.gov For this compound, the interplay between the 3-cyano, 4-hydroxy, and 7-carboxamide groups is critical in defining its pharmacological profile.
The cyano group at the C3 position is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the indole ring. Research on cyano-substituted indole derivatives has highlighted the importance of this substituent for specific biological activities. For instance, a series of cyano-substituted indole derivatives were designed and evaluated for their ability to bind to α-synuclein fibrils, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govacs.orgnih.gov In these studies, the presence and position of the cyano group were critical for high-affinity binding. nih.govnih.gov Specifically, compounds with a malononitrile (B47326) moiety at the 3-position demonstrated significant binding affinity to α-synuclein fibrils. nih.gov This suggests that the 3-cyano group in this compound could be crucial for interactions with protein targets, potentially through hydrogen bonding or dipolar interactions.
The carboxamide group at the C7 position is a key feature that has been explored in the context of various therapeutic targets. In a series of indole-7-carboxamides developed as HIV-1 attachment inhibitors, the carboxamide moiety was found to be a critical determinant of antiviral potency. nih.gov The study delineated the structure-activity relationship (SAR) for various substitutions on the carboxamide, with simple methyl amides showing a promising in vitro profile. nih.gov This highlights the role of the C7-carboxamide in establishing crucial interactions within the binding pocket of the target protein. Further studies on indole-7-carboxamides have suggested that this moiety is significant for anti-HIV activity, with its steric and electrostatic properties influencing the biological response. farmaciajournal.com
The combination of these three substituents on the indole scaffold of this compound suggests a molecule with a well-defined potential for specific biological interactions. The electronic modulation by the 3-cyano group, the hydrogen bonding capability of the 4-hydroxy group, and the protein-anchoring potential of the 7-carboxamide group collectively contribute to its predicted biological response.
Table 1: Summary of Positional and Substituent Effects on Indole Derivatives
| Substituent | Position | General Effect on Biological Response | Reference |
|---|---|---|---|
| Cyano | C3 | Electron-withdrawing, potential for specific interactions with protein targets like α-synuclein. | nih.govnih.gov |
| Hydroxy | C4 | Hydrogen bond donor/acceptor, influences solubility and anchoring to targets. | actascientific.commdpi.com |
| Carboxamide | C7 | Critical for antiviral potency in HIV-1 inhibitors, involved in protein anchoring. | nih.govfarmaciajournal.com |
Allosteric Modulation Principles and Studies
Allosteric modulation, where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for regulating receptor activity. nih.gov This can lead to changes in the affinity of the orthosteric ligand or in the efficacy of receptor signaling. nih.gov Indole derivatives have emerged as a promising class of allosteric modulators for various receptors.
While direct studies on the allosteric modulating properties of this compound are not available, principles derived from related indole-carboxamide structures provide valuable insights. For example, a series of indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.org
Key principles from these studies that may be applicable to this compound include:
The Importance of the Carboxamide Moiety: The carboxamide group is often essential for the allosteric effect. In studies of indole-2-carboxamides as CB1 receptor modulators, the presence of the carboxamide functionality was required to elicit a stimulatory effect. acs.org This suggests that the 7-carboxamide of the title compound could be a key pharmacophore for allosteric modulation. The carboxamide can form crucial hydrogen bonds within the allosteric binding pocket. nih.gov
Influence of Substituents on the Indole Ring: Substitutions on the indole ring can significantly impact the allosteric activity. In the indole-2-carboxamide series targeting the CB1 receptor, an electron-withdrawing group, such as a chlorine atom at the C5 position, was found to be favorable for potent allosteric modulation. nih.gov This aligns with the presence of the electron-withdrawing 3-cyano group in this compound, which could similarly enhance its potential as an allosteric modulator.
Modulation of Affinity and Efficacy: Allosteric modulators can either enhance (positive allosteric modulator, PAM) or decrease (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. The specific effect is dependent on the conformational changes induced in the receptor upon binding of the allosteric ligand. nih.gov The precise nature of the allosteric modulation by this compound would need to be determined through in vitro assays that measure both the binding and functional activity of an orthosteric ligand in the presence of the compound.
Given these principles, it is plausible that this compound could function as an allosteric modulator of a G protein-coupled receptor (GPCR) or other receptor types. The combination of the 7-carboxamide anchor with the electronically modulating 3-cyano group and the hydrogen-bonding 4-hydroxy group provides a structural basis for binding to an allosteric site and inducing a conformational change in the receptor.
Broader Academic Implications and Future Research Trajectories
Indole-7-carboxamide Scaffold as a Privileged Structure in Contemporary Chemical Research
The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. nih.govresearchgate.net The indole-7-carboxamide scaffold, in particular, has been identified as a "privileged structure," a concept describing molecular frameworks that can provide ligands for diverse biological targets through strategic modification. nih.gov This versatility stems from the indole ring's ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.
The strategic placement of a carboxamide group at the 7-position of the indole ring provides a key interaction point. The amide functionality can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to protein targets. This has been exploited in the development of various inhibitors. For instance, indole-7-carboxamide derivatives have been investigated as potential anti-HIV agents and as alpha-1-adrenoceptor agonists. nih.gov
The addition of a cyano group at the 3-position, as seen in the subject compound, further enhances the chemical diversity and potential for biological activity. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the electronic properties of the indole ring and its interaction with target proteins. Studies on related N-(3-cyano-1H-indol-5/6-yl) substituted compounds have demonstrated their potential as xanthine (B1682287) oxidase inhibitors, highlighting the importance of the 3-cyano-indole moiety in drug design. nih.gov
Prospects for Further Mechanistic Elucidation of Biological Actions
While specific mechanistic studies on 3-cyano-4-hydroxy-1H-indole-7-carboxamide are not extensively documented in publicly available literature, research on related indole carboxamides provides a roadmap for future investigations. For example, various indole-2-carboxamides and indole-3-carboxamides have been shown to exhibit potent antiproliferative activity by targeting key enzymes in cancer progression, such as EGFR and CDK2. nih.govnih.gov The proposed mechanism for some of these compounds involves the induction of apoptosis through the modulation of key signaling pathways. nih.gov
Future research on this compound should aim to elucidate its specific molecular targets and mechanisms of action. This could involve a range of biochemical and cellular assays, including:
Enzyme Inhibition Assays: Screening against a panel of kinases, proteases, and other enzymes relevant to human diseases.
Cell-Based Assays: Evaluating its effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.
Target Identification Studies: Employing techniques such as affinity chromatography or proteomic approaches to identify the specific binding partners of the compound within the cell.
Understanding the precise mechanism of action is crucial for the rational design of more potent and selective derivatives.
Development of Novel and Efficient Synthetic Strategies for Complex Indole Carboxamides
The synthesis of polysubstituted indoles, such as this compound, presents a significant challenge to synthetic organic chemists. The development of efficient and versatile synthetic routes is critical for accessing a diverse range of analogs for structure-activity relationship (SAR) studies.
Established methods for the synthesis of the indole core include the Fischer, Bischler, and Larock indole syntheses. nih.gov However, the introduction of multiple substituents in a regiocontrolled manner often requires multi-step sequences. Recent advancements in synthetic methodology have focused on the development of more direct and efficient approaches.
For the synthesis of 7-cyano indoles, one reported strategy involves the cyanocarbonation/hydrogenation of 7-formyl indole. nih.gov The synthesis of indole-2-carboxamides has been achieved through the coupling of the corresponding indole-2-carboxylic acid with an appropriate amine using standard coupling reagents. nih.gov
Future synthetic efforts could focus on:
Late-Stage Functionalization: Developing methods to introduce the cyano and hydroxyl groups at a late stage of the synthesis, allowing for greater flexibility in analog design.
One-Pot Reactions: Designing cascade or multicomponent reactions to construct the complex indole carboxamide scaffold in a single synthetic operation.
Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability.
These advancements will be instrumental in accelerating the discovery and development of new indole-7-carboxamide-based therapeutic agents.
Synergistic Integration of Computational and Experimental Methodologies for Rational Design
The integration of computational and experimental approaches offers a powerful paradigm for the rational design of novel drug candidates. In the context of this compound, computational methods can be employed to:
Predict Biological Activity: Utilize quantitative structure-activity relationship (QSAR) models and molecular docking simulations to predict the binding affinity of designed analogs to specific biological targets. nih.gov
Elucidate Binding Modes: Visualize the interactions between the compound and its target protein at the atomic level, providing insights for structure-based drug design.
Optimize Physicochemical Properties: Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to guide the design of compounds with improved drug-like characteristics.
For instance, molecular docking studies on indole-based inhibitors have successfully predicted their binding modes within the active sites of enzymes like EGFR and VEGFR-2. These computational predictions can then be validated through experimental synthesis and biological testing, creating an iterative cycle of design, synthesis, and evaluation that can significantly accelerate the drug discovery process.
Future research should leverage this synergy to explore the vast chemical space around the this compound scaffold, leading to the identification of optimized leads with enhanced potency, selectivity, and pharmacokinetic profiles.
Q & A
Q. What are the common synthetic routes for 3-cyano-4-hydroxy-1H-indole-7-carboxamide?
- Methodological Answer : A key synthesis step involves cyanation of indole precursors. For example, ethyl 3-bromoindole-7-carboxylate reacts with CuCN in N-methylpyrrolidone (NMP) at 100–140°C to yield 3-cyanoindole-7-carboxylic acid derivatives. Subsequent hydrolysis (e.g., NaOH in methanol) converts esters to carboxylic acids, followed by functionalization of the hydroxy group .
- Key Data :
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Cyanation | CuCN, NMP, 100–140°C | 3-Cyanoindole-7-carboxylate |
| Hydrolysis | NaOH, MeOH, rt | 3-Cyanoindole-7-carboxylic acid |
Q. Which spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., cyano and hydroxy groups via deshielded protons and carbon shifts).
- IR : Stretching frequencies for -CN (~2200 cm) and -OH (~3200 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .
Q. What safety protocols apply when handling substituted indole derivatives?
- Methodological Answer :
- Use NIOSH/EN 166-compliant eye protection and nitrile gloves to avoid skin contact.
- Work under fume hoods to minimize inhalation risks.
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can competing side reactions during cyanation of indole precursors be minimized?
- Methodological Answer :
- Optimized Conditions : Lower CuCN stoichiometry (1.1–1.3 equiv) and controlled heating (110–120°C) reduce dimerization byproducts.
- Solvent Effects : Polar aprotic solvents like NMP enhance reaction efficiency over DMF due to better CuCN solubility .
- Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates promptly.
Q. How are contradictions in spectral data resolved during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups.
- Computational Aids : Compare experimental NMR shifts with DFT-predicted values for regioisomeric assignments.
- Empirical Reliability : Apply iterative data falsification principles (e.g., testing alternative synthetic pathways to isolate intermediates) .
Q. What strategies improve the solubility of this compound for biological assays?
- Methodological Answer :
- Salt Formation : React the carboxylic acid with amines (e.g., triethylamine) to form water-soluble ammonium salts.
- Prodrug Design : Convert the hydroxy group to a phosphate ester for enhanced aqueous compatibility.
- Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
Q. How is retrosynthetic analysis applied to multi-functionalized indole derivatives?
- Methodological Answer :
- Core Disconnection : Prioritize late-stage introduction of sensitive groups (e.g., -CN) to avoid side reactions.
- Key Precursors : Ethyl 3-formyl-1H-indole-7-carboxylate (CAS 927181-98-4) serves as a versatile intermediate for introducing cyano and hydroxy groups via formyl group transformations .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Replicate Assays : Conduct dose-response curves in triplicate across multiple cell lines.
- Control Variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 7-fluoro-4-iodo-1H-indazol-3-amine derivatives) to identify trends .
Method Optimization Challenges
Q. What are the limitations of current synthetic methods for this compound?
- Methodological Answer :
- Functional Group Compatibility : Simultaneous introduction of -CN and -OH groups risks oxidation or elimination.
- Yield Optimization : Microwave-assisted synthesis may improve reaction rates but requires careful temperature control to prevent decomposition .
Structural and Functional Insights
Q. How does the electronic nature of the cyano group influence the indole ring's reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
